molecular formula C16H15N3O3 B11971168 N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide

N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide

Cat. No.: B11971168
M. Wt: 297.31 g/mol
InChI Key: SAIIWCVQQFHADQ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinocarbonyl group, a hydroxyphenyl group, and a benzamide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide typically involves the condensation of hydrazine derivatives with benzamide precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazinocarbonyl group can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydrazinocarbonyl-ethyl)-benzamide
  • N-(1-naphthalen-1-yl-ethyl)-benzamide
  • N-ethyl-N-(1-naphthyl)benzamide

Uniqueness

N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide is unique due to the presence of both the hydrazinocarbonyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[(Z)-3-hydrazinyl-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C16H15N3O3/c17-19-16(22)13(10-12-8-4-5-9-14(12)20)18-15(21)11-6-2-1-3-7-11/h1-10,20H,17H2,(H,18,21)(H,19,22)/b13-10-

InChI Key

SAIIWCVQQFHADQ-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)NN

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.